molecular formula C10H17F2N3 B11731599 butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856047-41-0

butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11731599
CAS No.: 1856047-41-0
M. Wt: 217.26 g/mol
InChI Key: UJNLWGTZJIWGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine: is a chemical compound with the molecular formula C10H18ClF2N3 It is characterized by the presence of a butyl group attached to a pyrazole ring, which is further substituted with a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of a pyrazole derivative with a butylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine: Similar in structure but with a different substitution pattern on the pyrazole ring.

    Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl})amine: Another isomer with a different substitution position.

Uniqueness

Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

1856047-41-0

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-2-3-4-13-5-9-6-14-15(7-9)8-10(11)12/h6-7,10,13H,2-5,8H2,1H3

InChI Key

UJNLWGTZJIWGRN-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(N=C1)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.